
Trimegestone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimegestone-d3 is a deuterium-labeled derivative of Trimegestone, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Trimegestone. The deuterium labeling helps in tracing the compound in biological systems, providing valuable insights into its behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimegestone-d3 involves the incorporation of deuterium atoms into the Trimegestone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic composition.
Analyse Des Réactions Chimiques
Types of Reactions: Trimegestone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Trimegestone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways and interactions of Trimegestone in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Trimegestone.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Trimegestone-d3 exerts its effects by binding to progesterone receptors in the body. This binding triggers a series of molecular events that regulate gene expression and cellular functions. The deuterium labeling does not alter the fundamental mechanism of action but allows for precise tracking and analysis of the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Trimegestone: The non-labeled version of Trimegestone-d3.
Norethisterone: Another synthetic progestin with similar applications.
Medroxyprogesterone acetate: A widely used progestin in hormone replacement therapy.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling makes it a valuable tool in research, offering insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C22H30O3 |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i3D3 |
Clé InChI |
JUNDJWOLDSCTFK-RXMFKYIYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C(=O)[C@H](C)O |
SMILES canonique |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


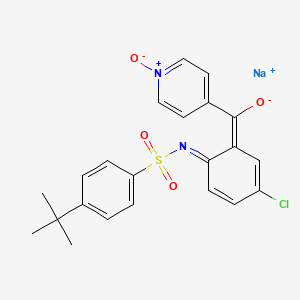
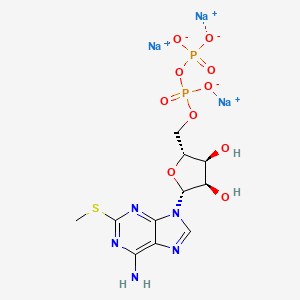
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)

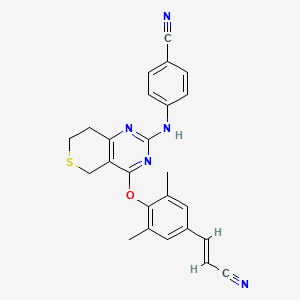
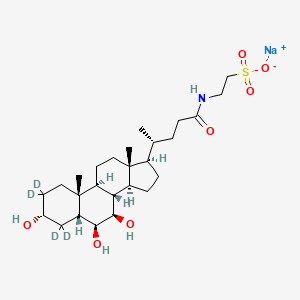

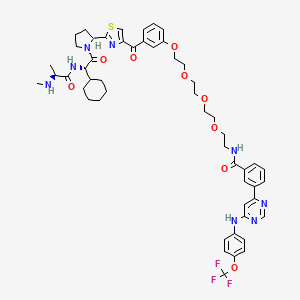
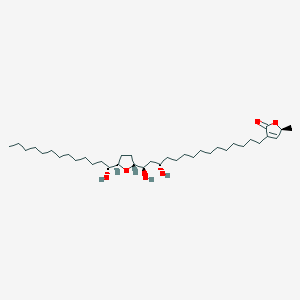
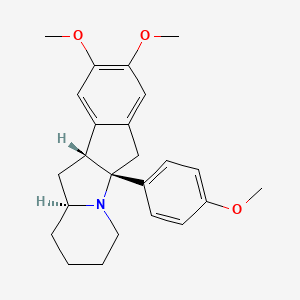

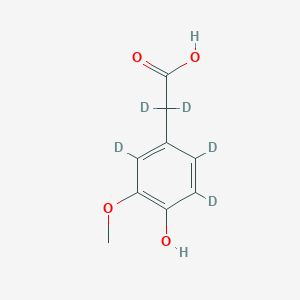
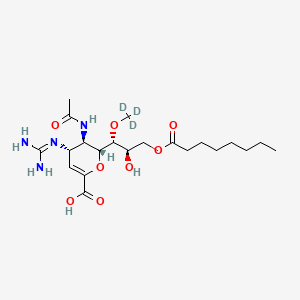
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
